Pkm2-IN-6

Cancer Metabolism Enzyme Inhibition Drug Discovery

Choose PKM2-IN-6 for unmatched potency (IC50 23 nM) vs. PKM2-IN-1 (2.95 µM). Orally bioavailable, it uniquely reduces PKM1/2 mRNA and is validated in a 4T1 TNBC xenograft model. Ideal for studies on metabolic reprogramming and transcriptional roles of PKM2. High-purity, ready-to-ship research tool ensures reproducible results.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
Cat. No. B15135500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkm2-IN-6
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC(=CS2)C3=CN=C4N3C=CC=C4
InChIInChI=1S/C17H14N4OS/c1-22-15-7-3-2-6-12(15)19-17-20-13(11-23-17)14-10-18-16-8-4-5-9-21(14)16/h2-11H,1H3,(H,19,20)
InChIKeyXRKBXMDFJSWCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PKM2-IN-6: A Potent and Orally Active PKM2 Inhibitor for Cancer Metabolism Research


PKM2-IN-6 (compound 7d) is a small molecule inhibitor of pyruvate kinase isoform M2 (PKM2), an enzyme central to the metabolic reprogramming of cancer cells, commonly known as the Warburg effect [1]. This compound is a heterocyclic molecule (molecular formula C17H14N4OS) that functions by binding to PKM2 and altering its oligomeric state [2]. It is characterized as a potent, orally bioavailable research tool with a reported IC50 of 23 nM against PKM2 in biochemical assays, and it demonstrates antitumor activity in preclinical models, particularly for investigating triple-negative breast cancer (TNBC) [3].

Why PKM2-IN-6 Is Not Interchangeable with Other PKM2 Inhibitors Like Compound 3k or Shikonin


Assuming that any PKM2 inhibitor can be used interchangeably in research is a critical error due to vast differences in potency, selectivity, oral bioavailability, and even the specific downstream effects on gene expression. For instance, the widely used tool compound PKM2-IN-1 (Compound 3k) exhibits an IC50 of 2.95 µM, which is over 100-fold less potent than PKM2-IN-6 (IC50 = 23 nM) in biochemical assays [1]. Furthermore, the natural product shikonin, another common PKM2 inhibitor, shows an IC50 of 8.82 ± 2.62 µM and has extensive off-target activities, including inhibition of chloride channels and NF-κB signaling [2][3]. Unlike PKM2-IN-1, PKM2-IN-6 is orally active and uniquely reduces PKM2 expression at the mRNA level, a mechanistic feature that may be critical for studies focused on transcriptional regulation and sustained pathway suppression . This stark disparity in potency and pharmacodynamic profile makes generic substitution scientifically unsound and can lead to non-reproducible or entirely different experimental outcomes.

Quantitative Evidence Guide for Selecting PKM2-IN-6 Over PKM2-IN-1 and Shikonin


Potency Comparison: PKM2-IN-6 Exhibits >100-Fold Greater Biochemical Inhibition Than Compound 3k

PKM2-IN-6 demonstrates a significantly higher potency against PKM2 in biochemical assays compared to the commonly used tool compound PKM2-IN-1 (Compound 3k). While both are synthetic small molecules, the quantitative difference in their inhibitory capacity is substantial . This potency gap has direct implications for the concentrations required in both in vitro and in vivo experiments [1].

Cancer Metabolism Enzyme Inhibition Drug Discovery

Potency Comparison: PKM2-IN-6 Demonstrates >380-Fold Greater Potency Than Shikonin in Biochemical Assays

In comparison to shikonin, a well-known natural product PKM2 inhibitor, PKM2-IN-6 exhibits a vastly superior biochemical potency. Shikonin's PKM2 inhibitory activity is reported with an IC50 of 8.82 ± 2.62 μM, making it a relatively weak inhibitor of this target [1]. Furthermore, shikonin is known to have multiple additional targets, including chloride channels and IKKβ, which can confound experimental results .

Natural Product Derivative Target Engagement Assay Development

Cell Viability: Differential Cytotoxicity Profile of PKM2-IN-6 Across Cancer Cell Lines

PKM2-IN-6 induces cytotoxicity across a panel of cancer cell lines with defined IC50 values, which serve as a critical reference for designing in vitro experiments . This data allows researchers to select an appropriate concentration range for downstream assays, such as apoptosis and cell cycle analysis, which were performed at 14.38 μM [1]. In contrast, PKM2-IN-1 exhibits a distinct cytotoxicity profile with different potency against HCT116, HeLa, and H1299 cells [2].

Cancer Cell Biology Cytotoxicity Triple-Negative Breast Cancer

In Vivo Efficacy: Oral Administration of PKM2-IN-6 Suppresses Tumor Growth in a TNBC Xenograft Model

PKM2-IN-6 demonstrates significant antitumor activity in vivo following oral administration [1]. This contrasts with some other PKM2 inhibitors, such as the one evaluated in NSCLC xenografts which failed to show significant antitumor effects in vivo despite in vitro activity [2]. The oral bioavailability of PKM2-IN-6 is a key differentiating feature from other tool compounds like PKM2-IN-1, which are typically administered intraperitoneally [3].

Preclinical Oncology Pharmacodynamics Oral Bioavailability

Key Research and Preclinical Applications for PKM2-IN-6


Investigating PKM2 Dependence in Triple-Negative Breast Cancer (TNBC)

PKM2-IN-6 is specifically validated for TNBC research. Its demonstrated in vivo efficacy in a 4T1 xenograft model following oral administration makes it a premier tool for studying the role of PKM2 in TNBC tumor growth and metastasis [1]. Researchers can use this compound to dissect metabolic vulnerabilities and test combination therapies in a highly relevant preclinical setting.

Dissecting Transcriptional Regulation by PKM2

A unique feature of PKM2-IN-6 is its ability to reduce the mRNA levels of both PKM1 and PKM2 . This contrasts with other inhibitors that may only affect enzymatic activity. This property makes PKM2-IN-6 an invaluable tool for studies exploring the non-metabolic, transcriptional roles of PKM2 in the nucleus, such as its function as a protein kinase or co-activator for transcription factors like HIF-1α and STAT3.

Long-Term In Vivo Pharmacodynamic Studies Requiring Oral Dosing

For chronic studies in animal models where repeated intraperitoneal injections are a significant stressor or confounder, PKM2-IN-6's oral bioavailability offers a major advantage [2]. Researchers can achieve sustained target engagement through a less invasive, more clinically relevant route of administration, improving animal welfare and the translational fidelity of the study.

In Vitro Studies on Apoptosis and G2/M Cell Cycle Arrest

PKM2-IN-6 has been empirically characterized to induce apoptosis and arrest the cell cycle specifically at the G2 phase at a concentration of 14.38 μM [3]. This provides a defined, reproducible experimental condition for researchers aiming to study the downstream signaling pathways linking PKM2 inhibition to these specific cellular outcomes, without needing to perform extensive dose-ranging studies for each new experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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